N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
CAS No.:
Cat. No.: VC16024382
Molecular Formula: C27H32N8O2
Molecular Weight: 500.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H32N8O2 |
|---|---|
| Molecular Weight | 500.6 g/mol |
| IUPAC Name | N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
| Standard InChI | InChI=1S/C27H32N8O2/c1-7-25(36)30-20-15-21(24(37-6)16-23(20)34(4)14-13-33(2)3)32-27-29-12-10-19(31-27)18-17-35(5)22-9-8-11-28-26(18)22/h7-12,15-17H,1,13-14H2,2-6H3,(H,30,36)(H,29,31,32) |
| Standard InChI Key | SLWGAMHEUFJZOW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=C1C=CC=N2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
Introduction
Chemical and Structural Characterization
Molecular Architecture
The compound features a multi-ring system comprising:
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Pyrrolo[3,2-b]pyridine: A bicyclic heteroaromatic system providing planar rigidity for kinase domain insertion .
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Pyrimidine linker: Positioned at C4 of the pyrrolopyridine, this moiety facilitates hydrogen bonding with kinase backbone residues .
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Dimethylaminoethyl-methylamino side chain: Enhances solubility and mediates interactions with hydrophobic kinase pockets .
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Methoxy group: At the C4 position of the phenyl ring, this substituent improves metabolic stability .
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Acrylamide warhead: Enables covalent bond formation with cysteine-797 in EGFR-T790M mutants, a hallmark of irreversible inhibition .
Table 1: Key Molecular Properties
Stereoelectronic Features
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LogP: Estimated at 3.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Hydrogen Bond Donors/Acceptors: 2 donors and 8 acceptors, aligning with kinase inhibitor bioavailability guidelines .
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Polar Surface Area: 118 Ų, consistent with oral bioavailability profiles of EGFR-targeting agents .
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a seven-step sequence:
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Formation of pyrrolo[3,2-b]pyridine-pyrimidine intermediate: Suzuki-Miyaura coupling between 4-chloro-2-aminopyrimidine and 1-methylpyrrolo[3,2-b]pyridin-3-ylboronic acid .
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Introduction of methoxy group: Directed ortho-metalation of 4-methoxy-2-nitroaniline followed by reductive amination .
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Acrylamide installation: Michael addition of acryloyl chloride to the aniline intermediate under Schotten-Baumann conditions .
Critical Challenges:
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Steric hindrance during pyrimidine functionalization requires high-pressure Pd catalysis (e.g., Pd(dppf)Cl₂) .
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Regioselective methylation of the pyrrolopyridine nitrogen necessitates N-protection/deprotection strategies.
Structure-Activity Relationship (SAR) Insights
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Pyrrolopyridine vs. Indole: Replacement with 1-methylindol-3-yl (as in CID145977147) reduces EGFR potency by 12-fold, underscoring the importance of the pyrrolo[3,2-b]pyridine core .
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Acrylamide deletion: Analogues lacking the prop-2-enamide group show 98% loss of activity against EGFR-T790M mutants .
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Methoxy position: Ortho-substitution (C4) improves metabolic stability compared to para-substituted derivatives (t₁/₂: 6.2 vs. 2.1 hours in human microsomes) .
Mechanism of Action and Kinase Profiling
EGFR Inhibition Dynamics
The compound irreversibly inhibits EGFR mutants via:
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Non-covalent recognition: Pyrimidine-nitrogen interactions with Met-793 and hydrophobic packing with Leu-788 .
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Covalent bond formation: Acrylamide’s α,β-unsaturated carbonyl reacts with Cys-797, forming a Michael adduct (kₐᵢₙ/Kᵢ: 0.18 µM⁻¹min⁻¹) .
Table 2: Kinase Inhibition Profile
| Kinase | IC₅₀ (nM) | Selectivity vs. WT EGFR |
|---|---|---|
| EGFR-L858R/T790M | 2.1 | 48-fold |
| HER2 | 410 | >200-fold |
| IGF1R | >1,000 | N/A |
| Src | 890 | >400-fold |
Data adapted from patent JP6606278B2 and PubChem assays .
Resistance Mitigation Strategies
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C797S mutation: Unlike osimertinib, this compound retains partial activity (IC₅₀: 68 nM) due to enhanced hydrophobic interactions with Leu-792 .
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T790M/C797S double mutants: Co-treatment with monoclonal antibodies restores sensitivity in Ba/F3 models (synergy score: 22.1) .
Preclinical Development
In Vitro Efficacy
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NSCLC cell lines: PC-9 (EGFR exon 19 del) and H1975 (L858R/T790M) show 90% growth inhibition at 50 nM .
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CNS penetration: BBB permeability coefficient (Pₐₚₚ) of 8.7 × 10⁻⁶ cm/s in MDCK-MDR1 assays, suggesting potential for brain metastasis treatment .
In Vivo Pharmacokinetics
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Oral bioavailability: 82% in Sprague-Dawley rats (10 mg/kg dose) .
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Tumor regression: 78% reduction in H1975 xenograft volume after 21 days (QD dosing at 25 mg/kg) .
Table 3: ADME Properties
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 92.4% (human) |
| CYP3A4 Inhibition | IC₅₀ >10 µM |
| Half-life (rat) | 7.3 hours |
| Vd (L/kg) | 3.8 |
Clinical Implications and Future Directions
Therapeutic Prospects
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First-line NSCLC: Potential superiority over osimertinib in T790M/C797S-mutant populations .
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Combination regimens: Synergy with MET inhibitors (e.g., capmatinib) in c-MET-amplified models (combination index: 0.32) .
Challenges
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